molecular formula C9H5Br2NO B3418650 5,7-dibromo-1H-indole-3-carbaldehyde CAS No. 126811-14-1

5,7-dibromo-1H-indole-3-carbaldehyde

Cat. No. B3418650
M. Wt: 302.95 g/mol
InChI Key: JNRVKWFIKFDURF-UHFFFAOYSA-N
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Description

5,7-dibromo-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde . Indole-3-carbaldehyde is a metabolite of dietary L-tryptophan which is synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus .


Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 5,7-dibromo-1H-indole-3-carbaldehyde is similar to that of 1H-indole-3-carbaldehyde, with the addition of bromine atoms at the 5 and 7 positions .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . They are used in multicomponent reactions (MCRs) to generate complex molecules . For example, 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione indole was synthesized by the reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione .

Scientific Research Applications

Nanocatalyzed Synthesis

Indole-3-carbaldehyde, a chemical structure related to 5,7-dibromo-1H-indole-3-carbaldehyde, has been reported to have a broad spectrum of applications, especially in the field of nanocatalysis. For instance, it is actively involved as a synthon in organic chemistry. Its derivatives have been synthesized using the grindstone method, providing advantages like excellent yields, short reaction time, high reaction rate, and economic benefits. This approach is also environmentally friendly due to its solvent-free nature. This positions indole-3-carbaldehyde derivatives as potential candidates for various industrial and pharmaceutical applications, especially as lipoxygenase inhibitors, anti-tumor, antimicrobial, and anti-inflammatory agents (Madan, 2020).

Antiproliferative Properties

Research has demonstrated the synthesis of new heterocyclic compounds derived from 1H-indole-3-carbaldehyde, showcasing significant in-vitro antiproliferative activity against human breast cancer (MCF-7) and normal murine fibroblast (BALB/3T3) cell lines. This indicates that these compounds could be explored further for potential use in cancer therapy due to their ability to kill cancer cells while having minimal effects on normal cells (Fawzy et al., 2018).

Molecular Structure Characterization

The molecular structure of 5-bromo-1H-indole-3-carbaldehyde derivatives has been studied extensively, revealing specific bonding and interaction patterns. For instance, 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone has been characterized by hydrogen bonds forming ribbons in its structure, indicating a potential for intricate molecular designs (Ali et al., 2005).

Crystal Structure and Thermal Analysis

Detailed analysis of the crystal structure, Hirshfeld surface, and thermal properties of compounds derived from 5-bromo-1H-indole-3-carbaldehyde has been conducted. These studies offer insights into the molecule's surface interactions and thermal stability, providing foundational knowledge for further material science and pharmaceutical applications (Barakat et al., 2017).

Catalytic Applications

1H-indole-3-carbaldehyde derivatives have been employed in gold-catalyzed cycloisomerizations, demonstrating their utility in the efficient synthesis of various organic compounds. This showcases the versatility of these compounds in catalyzing chemical reactions, potentially useful in pharmaceutical synthesis and industrial processes (Kothandaraman et al., 2011).

Future Directions

The future directions of 5,7-dibromo-1H-indole-3-carbaldehyde research could involve further exploration of its synthesis and applications in multicomponent reactions . The potential biological activities of this compound and its derivatives could also be a focus of future research .

properties

IUPAC Name

5,7-dibromo-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRVKWFIKFDURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)C=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dibromo-1H-indole-3-carbaldehyde

CAS RN

126811-14-1
Record name 126811-14-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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